3,3-Diphenylpropylamine
Overview
Description
3,3-Diphenylpropylamine is an organic compound with the molecular formula C15H17N. It is a derivative of diphenylpropylamine and is commonly used in the synthesis of various pharmaceuticals. The compound is known for its bifunctional nature, often being conjugated to other agents to form molecules with enhanced therapeutic properties .
Mechanism of Action
Target of Action
3,3-Diphenylpropylamine is a form of diphenylpropylamine . It is commonly conjugated to another agent, creating a “bifunctional” molecule . These agents are often used to treat cardiovascular disease (CVD) .
Mode of Action
It is known that it interacts with its targets in the body to exert its therapeutic effects .
Biochemical Pathways
It is likely that it interacts with various biochemical pathways related to cardiovascular function, given its use in treating cvd .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its lipophilic nature .
Result of Action
The result of this compound’s action is therapeutic effects in the treatment of CVD
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is generally non-hazardous to water .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylpropylamine typically involves the following steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as starting materials. The reaction is catalyzed by aluminum chloride to produce 3,3-diphenylpropionitrile.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis process is optimized to avoid the use of hazardous reagents like thionyl chloride and borohydride, which can cause equipment corrosion and environmental pollution. The process involves:
Friedel-Crafts Alkylation: Using cinnamonitrile and benzene.
Catalytic Hydrogenation: Conversion of 3,3-diphenylpropionitrile to this compound.
Schiff Base Formation and Methylation: Reaction with aldehyde to form Schiff base, followed by methylation to obtain methyl quaternary ammonium salt.
Hydrolysis: Final hydrolysis to yield N-methyl-3,3-diphenylpropylamine.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
3,3-Diphenylpropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of receptor-ligand interactions.
Medicine: Utilized in the development of cardiovascular drugs and other therapeutic agents.
Industry: Employed in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Prenylamine: A related compound used in the treatment of cardiovascular diseases.
Fendiline: Another diphenylpropylamine derivative with similar therapeutic applications.
Lercanidipine: A calcium channel blocker used for hypertension treatment.
Uniqueness: 3,3-Diphenylpropylamine is unique due to its bifunctional nature, allowing it to be conjugated with other agents to form molecules with enhanced therapeutic properties. This versatility makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3,3-diphenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISZTEOELCMZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1019-05-2 (hydrochloride) | |
Record name | 3,3-Diphenylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30204458 | |
Record name | 3,3-Diphenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-73-2 | |
Record name | 3,3-Diphenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5586-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diphenylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5586-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Diphenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-3-diphenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3-DIPHENYLPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C31E561S64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 3,3-Diphenylpropylamine itself doesn't possess direct anticholinergic activity, its derivatives, like Terodiline, exhibit these effects. They function as competitive antagonists at muscarinic receptors, primarily targeting the M3 subtype. [] This action inhibits the binding of acetylcholine, a neurotransmitter, leading to reduced smooth muscle contraction and decreased glandular secretions. [, , , ]
ANone: The molecular formula of this compound is C15H17N, and its molecular weight is 211.30 g/mol.
A: Researchers utilize various spectroscopic techniques to characterize this compound and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Liquid Chromatography Mass Spectrometry (LC/MS) for identification and quantification, and Gas Chromatography Mass Spectrometry (GC/MS) for volatile derivatives. [, , ]
A: this compound and its bromide derivative (DPPA-Br) act as effective ligands in the synthesis of perovskite quantum dots (PQDs). These ligands influence crystal growth, enhancing the photoluminescence quantum yield (PLQY) and stability of PQDs, crucial for applications in light-emitting diodes (LEDs). [, , , ]
A: While this compound itself is not typically used as a catalyst, its unique structure and reactivity make it a valuable building block in organic synthesis. Researchers have explored its use in preparing various heterocyclic compounds and as a starting material for synthesizing more complex molecules with potential catalytic applications. [, , ]
A: Computational chemistry plays a vital role in understanding the structure-activity relationship (SAR) of this compound derivatives. Techniques like Conformationally Sampled Pharmacophore (CSP) modeling help predict the efficacy and binding modes of these compounds with targets like the μ-opioid receptor. These models aid in designing new derivatives with improved pharmacological profiles. [, ]
A: Modifications to the this compound scaffold significantly impact its biological activity. For instance, adding a halogen to the propylamine chain can enhance antimuscarinic activity. [] Substitutions on the phenyl rings also affect receptor binding affinity and selectivity. The N-substituent plays a crucial role, with bulky groups like tert-butyl in Terodiline influencing its pharmacokinetic properties and duration of action. [, , , , ]
A: One challenge in formulating this compound derivatives lies in balancing solubility and stability. These compounds can exhibit low aqueous solubility, potentially impacting bioavailability. Researchers explore various formulation strategies, such as salt formation, to enhance solubility and improve pharmacokinetic properties. [, , ]
A: Terodiline undergoes extensive metabolism, primarily in the liver. In both humans and dogs, the major metabolic pathway involves aromatic hydroxylation, leading to the formation of metabolites like p-Hydroxyterodiline and p-Hydroxy-m-methoxyterodiline. These metabolites are then excreted in the urine, contributing significantly to the drug's clearance. [, ]
A: Researchers use various in vitro and in vivo models to study this compound derivatives. These include isolated organ bath experiments, such as those on guinea pig hearts and bovine coronary arteries, to assess cardiovascular effects. Additionally, animal models, like beagle dogs, are employed to evaluate pharmacokinetics and pharmacodynamic responses. [, , ]
A: High-performance liquid chromatography (HPLC) with a β-cyclodextrin chiral stationary phase effectively separates the enantiomers of modafinil. UV detection at 225 nm allows for their quantification. This method is crucial for pharmacokinetic studies as it enables researchers to assess the individual disposition of each enantiomer. []
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